

Spectroscopic Profile of 4-hydroxy-3-isopropylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-isopropylbenzonitrile

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Abstract

This technical guide addresses the spectroscopic characterization of **4-hydroxy-3-isopropylbenzonitrile**. Despite a comprehensive search of available scientific databases, experimental spectroscopic data (NMR, IR, MS) for this specific compound could not be located. This suggests that the compound may not be widely synthesized or that its characterization data has not been published in publicly accessible literature.

In lieu of direct data, this document provides a detailed overview of the spectroscopic data for two closely related analogues: 4-isopropylbenzonitrile and 4-hydroxy-3-methoxybenzonitrile. This information serves as a valuable reference point for researchers working with similar molecular scaffolds. Furthermore, this guide outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the analysis of **4-hydroxy-3-isopropylbenzonitrile** upon its synthesis.

Spectroscopic Data of Analogous Compounds

To aid in the potential identification and characterization of **4-hydroxy-3-isopropylbenzonitrile**, the following sections present spectroscopic data for structurally similar compounds.



4-isopropylbenzonitrile

4-isopropylbenzonitrile shares the core benzonitrile structure with an isopropyl substituent at the 3-position relative to the nitrile group, but lacks the hydroxyl group.

Table 1: Spectroscopic Data for 4-isopropylbenzonitrile

Technique	Parameter	Observed Values
¹³ C NMR	Chemical Shift (δ)	Data not explicitly provided in search results.
Mass Spec (GC-MS)	m/z Ratios	Top Peak: 130, 2nd Highest: 103, 3rd Highest: 145[1]
IR (FTIR)	Instrumentation	Bruker Tensor 27 FT-IR[1]

4-hydroxy-3-methoxybenzonitrile

4-hydroxy-3-methoxybenzonitrile is another close analogue, featuring the 4-hydroxybenzonitrile core with a methoxy group at the 3-position instead of an isopropyl group.

Table 2: Spectroscopic Data for 4-hydroxy-3-methoxybenzonitrile

Technique	Parameter	Observed Values
¹H NMR	Instrumentation	Varian A-60D[2]
¹³ C NMR	Source of Sample	Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[2]
Mass Spec (GC-MS)	m/z Ratios	Top Peak: 134, 2nd Highest: 149, 3rd Highest: 106[2]
IR (FTIR)	Sample Prep.	KBr WAFER[2]

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized methodologies for the spectroscopic characterization of a synthesized compound such as **4-hydroxy-3-isopropylbenzonitrile**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze
 the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the
 structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in
 the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).



- KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide
 (KBr) powder and press it into a thin, transparent disk.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will generate the spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
- Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch for the hydroxyl group, C≡N stretch for the nitrile group, C-H stretches for the isopropyl and aromatic groups).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

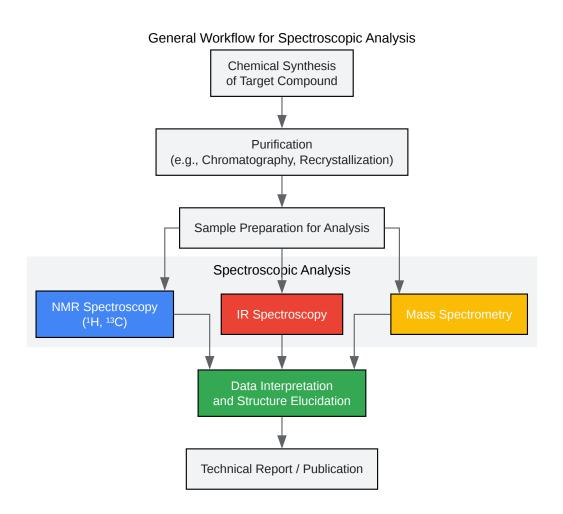
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions to generate the mass spectrum.
- Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow



The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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References

- 1. 4-Isopropylbenzonitrile | C10H11N | CID 26289 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 PubChem [pubchem.ncbi.nlm.nih.gov]
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